molecular formula C9H6F5NO2 B1528798 2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid CAS No. 1411707-70-4

2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid

Cat. No. B1528798
M. Wt: 255.14 g/mol
InChI Key: CWMVVQZNFZKWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-2-(3,5-difluorophenyl)acetic acid” is a chemical compound with the CAS Number: 199327-33-8. It has a molecular weight of 187.15 .


Molecular Structure Analysis

The InChI code for “2-Amino-2-(3,5-difluorophenyl)acetic acid” is 1S/C8H7F2NO2/c9-5-1-4 (2-6 (10)3-5)7 (11)8 (12)13/h1-3,7H,11H2, (H,12,13). The InChI key is VQMIPXXHDSGKJJ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Molecular Modification

2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid is a compound that can serve as a building block for various chemical syntheses due to its fluorinated phenyl group and trifluoropropanoic acid moiety. The fluorine atoms in the molecule contribute to its reactivity and potential for modification, making it useful in the synthesis of fluorinated amino acids, which are valuable in medicinal chemistry for their increased metabolic stability and altered biological activity. The compound's structure allows for the incorporation into peptides or peptidomimetics, offering a pathway for the development of novel therapeutic agents with enhanced pharmacokinetic properties (Wang et al., 2006).

Applications in Peptide Synthesis

The unique structural features of 2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid, including its fluorinated side chains, make it a candidate for incorporation into peptides. This incorporation could lead to the development of peptides with novel properties, such as increased resistance to enzymatic degradation or the ability to modulate protein-protein interactions in a manner distinct from natural amino acids. The fluorinated side chains may also influence the peptide's binding affinity and specificity to biological targets, offering new avenues for drug design and development (Lanigan et al., 2013).

Fluorine's Role in Drug Design

The presence of fluorine atoms in 2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid underscores the importance of fluorine in drug design and development. Fluorine can significantly alter the biological activity, metabolic stability, and membrane permeability of pharmaceutical compounds. The compound's structure, featuring both fluorinated aromatic and aliphatic moieties, exemplifies the strategic use of fluorine to enhance drug properties, potentially leading to the discovery of compounds with optimized pharmacological profiles (Tressler & Zondlo, 2014).

Chemical Stability and Reactivity

The chemical stability and reactivity of fluorinated compounds like 2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid are of significant interest in materials science and organic synthesis. The electron-withdrawing nature of fluorine can influence the acid-base properties of the molecule and its interactions with other chemical species. This can lead to the development of materials with unique properties or the discovery of novel reaction pathways that are facilitated by the presence of fluorine atoms in the molecular structure (Mahoney et al., 2015).

Potential in Materials Science

The structural components of 2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid, particularly its fluorinated elements, may find applications in materials science, where the compound could be utilized in the synthesis of advanced materials with unique physical and chemical properties. Fluorinated compounds are known for their thermal stability, resistance to solvents, and ability to form materials with low surface energies, which are desirable in applications ranging from coatings to electronic devices (Fang et al., 2000).

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-5-1-4(2-6(11)3-5)8(15,7(16)17)9(12,13)14/h1-3H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMVVQZNFZKWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 2
2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 3
2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 4
2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 5
2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 6
2-Amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.